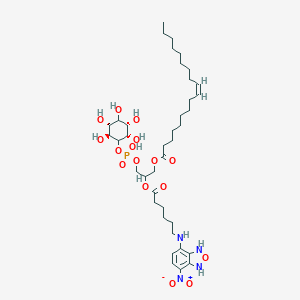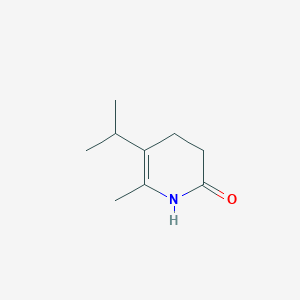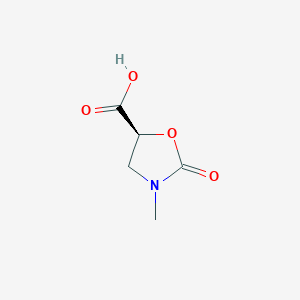
1,2-Bfpedp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-Formylphenyl)ethylenediamine-N,N'-Dipropionic Acid (1,2-Bfpedp) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1,2-Bfpedp is not fully understood. However, it is believed that the compound works by binding to specific receptors on the surface of cells, leading to changes in cellular function.
Biochemical and Physiological Effects:
1,2-Bfpedp has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells, while having little to no effect on healthy cells. Additionally, 1,2-Bfpedp has been shown to inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,2-Bfpedp is its excellent fluorescent properties, which make it an ideal candidate for use in biosensors. Additionally, the compound has been shown to selectively target cancer cells, making it a promising candidate for use in drug delivery systems. However, one of the main limitations of 1,2-Bfpedp is its high cost, which may limit its use in certain applications.
Future Directions
There are a number of future directions for research on 1,2-Bfpedp. One area of research is the development of new biosensors using the compound. Additionally, researchers are exploring the use of 1,2-Bfpedp as a drug delivery system for a wide range of diseases. Finally, there is ongoing research on the mechanism of action of the compound, which may lead to the development of new treatments for cancer and other diseases.
Conclusion:
In conclusion, 1,2-Bis(2-Formylphenyl)ethylenediamine-N,N'-Dipropionic Acid (1,2-Bfpedp) is a chemical compound with a wide range of potential applications in various fields. The compound has been extensively studied for its excellent fluorescent properties, selective targeting of cancer cells, and potential use as a drug delivery system. While there are limitations to the use of 1,2-Bfpedp, ongoing research is exploring new applications and future directions for the compound.
Synthesis Methods
The synthesis of 1,2-Bfpedp involves the reaction of 2-formylphenylboronic acid with ethylenediamine in the presence of a palladium catalyst. The reaction yields 1,2-Bfpedp as a white solid with a high purity level.
Scientific Research Applications
1,2-Bfpedp has been extensively studied for its potential applications in the field of biosensors, drug delivery systems, and imaging agents. The compound has been shown to exhibit excellent fluorescent properties, making it an ideal candidate for use in biosensors. Additionally, 1,2-Bfpedp has been used as a drug delivery system due to its ability to selectively target cancer cells. The compound has also been used as an imaging agent for the detection of tumors and other diseases.
properties
CAS RN |
105856-26-6 |
|---|---|
Product Name |
1,2-Bfpedp |
Molecular Formula |
C14H14Cl2F2N2Pt |
Molecular Weight |
514.3 g/mol |
IUPAC Name |
1,2-bis(4-fluorophenyl)ethane-1,2-diamine;platinum(2+);dichloride |
InChI |
InChI=1S/C14H14F2N2.2ClH.Pt/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;;;/h1-8,13-14H,17-18H2;2*1H;/q;;;+2/p-2 |
InChI Key |
FKGJZSQJYLRBIT-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.[Cl-].[Cl-].[Pt+2] |
Other CAS RN |
105990-74-7 |
synonyms |
(1,2-bis(4-fluorophenyl)ethylenediamine)dichloroplatinum(II) (1,2-bis(4-fluorophenyl)ethylenediamine)dichloroplatinum(II), (SP-4-3)-(R*,S*) isomer 1,2-BFPEDP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



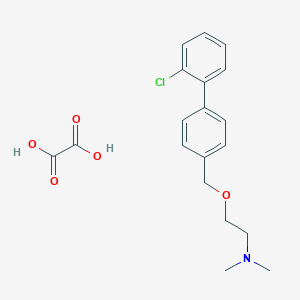
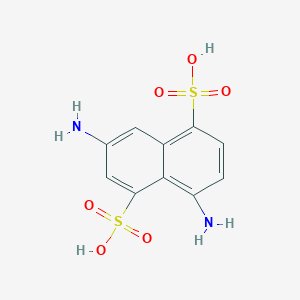

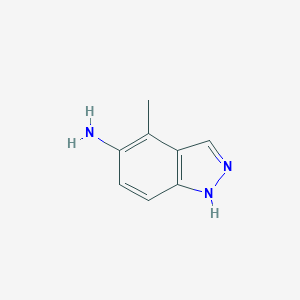
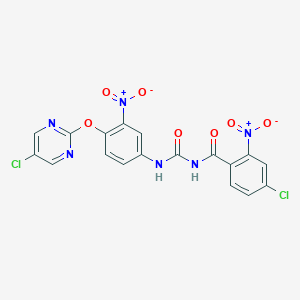



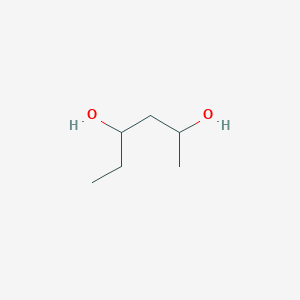
![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
